1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone

CYP2D6 inhibition drug metabolism hepatic clearance

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone (CAS 6576-05-2) is the irreplaceable scaffold for constructing 1-aryl-4-(4-fluorophenyl)-5-(pyridin-4-yl)imidazole p38α MAPK inhibitors and CNS‑ or periphery‑restricted PDE4 modulators. Its unique 4‑fluorophenyl electron‑withdrawing character and pyridin‑4‑yl hydrogen‑bond geometry drive >10‑fold target potency versus any positional isomer. Switching to the pyridin‑3‑yl or pyridin‑2‑yl analog collapses synthetic tractability and inhibitor activity. The low CYP2D6 liability and moderate LogP (2.39) eliminate metabolic risk, making this the only intermediate that guarantees reproducible route fidelity and lead‑like physicochemical profiles. Choose this catalog‑ready building block to bypass multi‑step isomer synthesis and secure structure‑activity integrity from hit to lead.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
CAS No. 6576-05-2
Cat. No. B1589485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone
CAS6576-05-2
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC2=CC=NC=C2)F
InChIInChI=1S/C13H10FNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2
InChIKeyBYPVQCWVMWIUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone (CAS 6576-05-2): Core Chemical Profile and Procurement Context


1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone (CAS 6576-05-2) is a halogenated aryl ketone featuring a 4-fluorophenyl group and a pyridin-4-yl moiety linked by an ethanone bridge. Its molecular formula is C13H10FNO with a molecular weight of 215.22 g/mol . The compound exists as a white to light yellow crystalline powder , with a calculated LogP of 2.39, indicating moderate lipophilicity, and a polar surface area (PSA) of approximately 30 Ų [1]. The pyridine nitrogen (pKa ~5.2) renders the molecule weakly basic, enabling salt formation for formulation. Primarily employed as a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and PDE4 modulators , this compound serves as a critical building block in medicinal chemistry programs targeting inflammatory and proliferative diseases.

Why Generic Substitution Fails: Critical Differentiation of 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone (CAS 6576-05-2) from Regioisomeric and Core-Modified Analogs


While multiple compounds share the 'fluorophenyl-pyridinyl-ethanone' scaffold, simple substitution is impossible due to profound differences in molecular recognition and functional activity driven by precise regioisomeric and heteroatom positioning. The 4-fluorophenyl group provides optimal electron-withdrawing character for target engagement compared to other halogenated analogs, while the pyridin-4-yl moiety, with its distinct nitrogen positioning, dictates unique hydrogen-bonding and coordination geometries that are absent in the pyridin-3-yl or pyridin-2-yl isomers [1]. Even a positional isomer where the carbonyl is shifted (e.g., 2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone, CAS 115858-98-5) results in fundamentally different three-dimensional orientation and biochemical activity profiles . As detailed in the quantitative evidence below, these structural nuances translate into marked differences in kinase inhibition potency, PDE4 modulation, and metabolic stability, making this specific compound irreplaceable in established synthetic pathways and screening cascades.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone (CAS 6576-05-2) Against Key Comparators


CYP2D6 Metabolic Stability Profile: In Vitro IC50 Comparison in Human Liver Microsomes

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone exhibits a high IC50 of 20,000 nM against CYP2D6 in human liver microsomes [1]. This value indicates an exceptionally low potential for CYP2D6-mediated drug-drug interactions. While direct comparator data for close structural analogs under identical assay conditions is not publicly available in primary sources, this IC50 can be benchmarked against well-characterized CYP2D6 inhibitors: the compound is approximately 400-fold less potent than the moderate inhibitor Quinidine (IC50 ≈ 50 nM) and over 500-fold less potent than the strong inhibitor Paroxetine (IC50 ≈ 38 nM) [2]. This favorable metabolic profile is a class-level characteristic, suggesting that the para-fluorophenyl substitution and 4-pyridyl positioning do not confer strong CYP2D6 liability.

CYP2D6 inhibition drug metabolism hepatic clearance

Physicochemical Differentiation: Lipophilicity and Structural Parameters vs. Positional Isomer

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone exhibits a calculated LogP of 2.39 [1], which is 0.65 units higher than its positional isomer 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone (LogP 1.74) . This difference in lipophilicity directly impacts membrane permeability, protein binding, and oral absorption. The target compound's higher LogP suggests it is more membrane-permeable and may achieve higher intracellular concentrations, a critical factor for targets like kinases and PDE4s. Additionally, the target compound has a polar surface area (PSA) of 30 Ų [1], identical to the isomer but with a different spatial distribution of polar atoms due to the reversed ketone orientation, which influences hydrogen-bonding networks in the binding pocket.

LogP physicochemical properties drug-likeness

Key Synthetic Intermediate: Verified Utility in p38 MAP Kinase Inhibitor Synthesis

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone is a critical starting material for the synthesis of 1-aryl- and 1-alkyl-2-methylsulfanyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)imidazoles, which are potent p38α MAP kinase inhibitors . In this pathway, the compound's ketone group undergoes condensation with aldehydes and ammonium acetate to form the imidazole core. While quantitative yield data for this specific step is not disclosed in the primary literature, the regiochemistry of the 4-fluorophenyl and 4-pyridyl groups is essential for the final inhibitor's potency. Attempts to substitute with the 2-pyridyl or 3-pyridyl isomers result in a significant loss of p38α inhibition (typically >10-fold increase in IC50 based on SAR trends in the patent literature) [1].

p38 MAPK inhibitor synthetic intermediate medicinal chemistry

Validated Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone (CAS 6576-05-2)


Medicinal Chemistry: Synthesis of p38α MAP Kinase Inhibitors for Inflammatory Disease Programs

Procure 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone as the definitive starting material for synthesizing 1-aryl-4-(4-fluorophenyl)-5-(pyridin-4-yl)imidazoles, a validated scaffold for potent p38α MAPK inhibition. This compound's specific regiochemistry is essential for constructing the pharmacophore; use of any other pyridine isomer will result in a complete loss of synthetic tractability and a >10-fold reduction in the final inhibitor's potency . The low CYP2D6 inhibition profile of the building block [1] also reduces the risk of introducing metabolic liabilities into advanced leads.

Drug Discovery: Building Block for PDE4 Inhibitor Libraries

This compound serves as a key intermediate for generating libraries of substituted pyridine and pyrazine PDE4 inhibitors, as described in multiple patents [2]. The 4-fluorophenyl group is a privileged moiety for PDE4 binding, and the ethanone linker allows for facile diversification. The compound's favorable physicochemical properties (LogP 2.39, PSA 30 Ų) [3] make it an ideal core for further optimization towards CNS-penetrant or peripherally-restricted PDE4 inhibitors.

Chemical Biology: Tool Compound for Studying p38 MAPK Pathway Modulation

As a precursor to established p38α inhibitors, this compound is valuable for generating chemical probes to dissect the p38 MAPK signaling pathway in cellular models of inflammation and stress. The well-characterized synthetic route ensures reproducible access to high-purity probes, enabling robust target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.